(2-Chloro-5-methylphenyl)phosphonic dichloride

Description

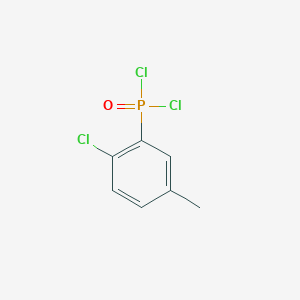

(2-Chloro-5-methylphenyl)phosphonic dichloride is an organophosphorus compound characterized by a phosphonic dichloride backbone substituted with a 2-chloro-5-methylphenyl group. This aromatic substituent imparts distinct electronic and steric properties, influencing its reactivity and stability. Phosphonic dichlorides are critical intermediates in synthesizing polymers, flame retardants, and agrochemicals.

Key structural features include:

- Phosphonic dichloride group (POCl₂): Highly reactive toward nucleophiles, enabling polymerization or derivatization.

- Aromatic substituent: The chloro and methyl groups at the 2- and 5-positions of the phenyl ring likely enhance hydrolytic stability compared to aliphatic analogs due to electron-withdrawing and steric effects.

Properties

CAS No. |

920267-01-2 |

|---|---|

Molecular Formula |

C7H6Cl3OP |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

1-chloro-2-dichlorophosphoryl-4-methylbenzene |

InChI |

InChI=1S/C7H6Cl3OP/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |

InChI Key |

OULVDZIJUJWERF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)P(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylphenyl)phosphonic dichloride typically involves the reaction of 2-chloro-5-methylphenol with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloro-5-methylphenol+PCl3→(2-Chloro-5-methylphenyl)phosphonic dichloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylphenyl)phosphonic dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles such as amines or alcohols.

Hydrolysis: The compound can hydrolyze in the presence of water to form (2-Chloro-5-methylphenyl)phosphonic acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

Substitution Reactions: Products include substituted phosphonic dichlorides or phosphonic acids.

Hydrolysis: The primary product is (2-Chloro-5-methylphenyl)phosphonic acid.

Scientific Research Applications

(2-Chloro-5-methylphenyl)phosphonic dichloride has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylphenyl)phosphonic dichloride involves its reactivity with nucleophiles. The phosphonic dichloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.

Comparison with Similar Compounds

Structural and Functional Comparisons

Reactivity and Stability

Hydrolysis Sensitivity:

- Aromatic dichlorides (e.g., this compound): The electron-withdrawing chloro group and steric hindrance from the methyl group reduce hydrolysis rates compared to aliphatic analogs like methylphosphonic dichloride, which undergoes rapid hydrolysis, leading to polymer yield loss .

- Aliphatic dichlorides (e.g., methylphosphonic dichloride): Highly prone to hydrolysis, especially at elevated temperatures. Iliescu et al. (2014) demonstrated that excessive hydrolysis of aliphatic phosphonic dichlorides results in 0% polymer yield, necessitating low-temperature synthesis (~20°C) to suppress side reactions .

Temperature Effects:

- Lower temperatures (e.g., 20°C) improve yields for aliphatic dichlorides by minimizing hydrolysis, but contradictory data exist for aromatic variants. For instance, Prot (unpublished, cited in ) reported higher optimal temperatures for substituted phenyl dichlorides, suggesting substituent-dependent thermal stability.

Research Findings and Contradictions

- Hydrolysis vs. Temperature: Iliescu et al. observed that aliphatic dichlorides require low temperatures to limit hydrolysis, but Prot’s data suggest aromatic dichlorides tolerate higher temperatures. This discrepancy highlights the need for substituent-specific optimization.

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl) on aromatic rings stabilize phosphonic dichlorides against nucleophilic attack, whereas electron-donating groups (e.g., methyl) may alter regioselectivity in reactions.

Biological Activity

(2-Chloro-5-methylphenyl)phosphonic dichloride is an organophosphorus compound notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including its reactivity, interactions with biomolecules, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula CHClOP and features a phosphonic dichloride group linked to a chlorinated methylphenyl ring. The structural arrangement includes a chlorine atom at the second position and a methyl group at the fifth position of the phenyl ring, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-methylphenol with phosphorus trichloride. This process yields a highly reactive compound capable of participating in nucleophilic substitution reactions and hydrolysis to form (2-Chloro-5-methylphenyl)phosphonic acid, expanding its reactivity profile .

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with nucleophiles, such as amino acids and other biomolecules. This reactivity is crucial for understanding its potential applications in drug development and medicinal chemistry .

Case Studies

- Interaction with HepG2 Cells : Research has indicated that organophosphate esters, including compounds similar to this compound, can adversely affect liver cells. In studies involving HepG2 cells, exposure to these compounds resulted in increased oxidative stress and disrupted lipid metabolism, highlighting potential hepatotoxic effects .

- Reactivity with Biological Molecules : Studies have shown that this compound can interact with various biomolecules, leading to covalent modifications that may influence cellular pathways. These interactions are essential for understanding the compound's role in biochemical processes and its potential therapeutic uses .

Applications in Medicinal Chemistry

The compound's reactivity makes it a valuable reagent in synthesizing organophosphorus derivatives that may exhibit biological activity. Ongoing research aims to elucidate its mechanisms of action further and explore its therapeutic potential in treating various diseases.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 2, methyl at position 5 on phenyl ring | Potentially hepatotoxic |

| Phenylphosphonic dichloride | Lacks chlorinated methyl group | Less reactive |

| (2-Chloro-4-methylphenyl)phosphonic dichloride | Chlorine at position 2, methyl at position 4 on phenyl ring | Similar reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.